molecular formula C13H23FN2O B1476487 1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one CAS No. 2098095-16-8

1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Cat. No. B1476487
CAS RN: 2098095-16-8
M. Wt: 242.33 g/mol
InChI Key: ROVARNBGHHWLAP-UHFFFAOYSA-N
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Description

1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, or FMEPE for short, is a novel small molecule that has recently been discovered and is currently being studied for its potential scientific and medical applications. FMEPE can be synthesized using a number of methods, including a one-pot synthesis, and has been found to have a number of biochemical and physiological effects, both in vitro and in vivo.

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized using various chemical approaches, demonstrating its structural and thermal stability. For example, Govindhan et al. (2017) synthesized a compound structurally similar to 1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one and characterized it using IR, NMR, and MS studies. The compound's thermal stability was analyzed using TGA and DSC techniques, and its crystal structure was confirmed by single crystal XRD analysis. The study also explored the compound's cytotoxicity and its potential pharmacokinetic nature through binding analysis with human serum albumin (Govindhan et al., 2017).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties. Kaya et al. (2016) investigated three piperidine derivatives for their adsorption and corrosion inhibition properties on the corrosion of iron. The study involved quantum chemical calculations and molecular dynamics simulations to understand the binding behaviors of these derivatives on iron surfaces and to rank their effectiveness. The results were consistent with experimental data, demonstrating the potential of these compounds in corrosion inhibition (Kaya et al., 2016).

Antibacterial Activity

Compounds related to 1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one have been explored for their antibacterial properties. Merugu et al. (2010) synthesized a compound that underwent various chemical reactions under microwave irradiation. The synthesized compounds were then screened for their antibacterial activity, suggesting the potential of these piperidine-containing compounds in antibacterial applications (Merugu et al., 2010).

Crystal Structure and Interactions

Understanding the crystal structure and molecular interactions of compounds is crucial for their application in various scientific fields. For instance, Ge et al. (2012) detailed the crystal structure of a molecular salt related to the compound , highlighting the conformations of the piperidine ring and the intermolecular hydrogen bonds that contribute to the three-dimensional network in the crystal (Ge et al., 2012).

Synthesis of Related Substances and Quality Control

The synthesis of related substances is significant for quality control and the development of new drugs. Jiangxi (2014) performed the synthesis of six related substances to facilitate the quality control of iloperidone, a medication used to treat certain mental/mood disorders. This study provides insight into the complex synthesis processes and structural confirmation of related compounds (Jiangxi, 2014).

properties

IUPAC Name

1-[3-(fluoromethyl)piperidin-1-yl]-2-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O/c14-9-12-2-1-7-16(10-12)13(17)8-11-3-5-15-6-4-11/h11-12,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVARNBGHHWLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CCNCC2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
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1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
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1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
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1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
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1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 6
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1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

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